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Compound of Interest

Compound Name: M133 peptide

Cat. No.: B15609843 Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in immunology and

virology.

Abstract: This document provides detailed protocols for the chemical synthesis and subsequent

purification of the M133 peptide, an immunodominant CD4+ T cell epitope derived from the

membrane protein of the murine coronavirus (JHM strain). The M133 peptide is a critical tool

for studying T cell responses in the context of coronavirus infections. The following protocols

outline standard procedures for solid-phase peptide synthesis (SPPS) using Fmoc chemistry

and purification by reversed-phase high-performance liquid chromatography (RP-HPLC),

adapted for the specific sequence of the M133 peptide.

Introduction
The M133 peptide, corresponding to amino acids 133-147 of the membrane (M) protein of the

neurotropic JHM strain of mouse hepatitis virus (MHV), is a key reagent in immunological

studies of coronavirus pathogenesis. It is recognized by CD4+ T cells in the context of MHC

class II molecules, leading to T cell activation.[1] The availability of highly pure synthetic M133
peptide is essential for a variety of applications, including T cell stimulation assays, enzyme-

linked immunosorbent spot (ELISPOT) assays, and the generation of peptide-MHC class II

tetramers for the detection of antigen-specific T cells. This document provides a comprehensive

guide to the synthesis and purification of the M133 peptide for research use.
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M133 Peptide: Physicochemical Properties
The M133 peptide corresponds to residues 133-147 of the murine coronavirus (strain JHM)

membrane protein. The full sequence of the M protein can be found in public databases such

as UniProt. Based on the protein sequence, the M133 peptide sequence is

HMYVDSYQHTRITLKEY.

A summary of the key physicochemical properties of the M133 peptide is presented in Table 1.

These properties are calculated based on its amino acid sequence and are important

considerations for its synthesis, purification, and handling.

Table 1: Physicochemical Properties of M133 Peptide

Property Value

Amino Acid Sequence HMYVDSYQHTRITLKEY

Molecular Weight 2011.26 g/mol

Formula C88H134N24O28S1

Length 15 amino acids

Isoelectric Point (pI) 6.25

Net Charge at pH 7 0

Grand Average of Hydropathicity (GRAVY) -0.660

M133 Peptide Synthesis Protocol
The recommended method for synthesizing the M133 peptide is solid-phase peptide synthesis

(SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry. This method

allows for the stepwise addition of amino acids to a growing peptide chain that is covalently

attached to an insoluble resin support.

Materials and Reagents
Fmoc-protected amino acids
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Rink Amide resin

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine, 20% (v/v) in DMF

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Dichloromethane (DCM)

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Cold diethyl ether

Automated or manual peptide synthesizer

Reaction vessel

Synthesis Workflow
The overall workflow for the solid-phase synthesis of the M133 peptide is depicted in the

following diagram.

Rink Amide Resin Swell Resin in DMF Fmoc Deprotection
(20% Piperidine/DMF)

Couple Fmoc-Amino Acid
(HBTU/DIPEA) Wash (DMF)

Repeat for each
Amino AcidNext Amino Acid

Final Fmoc Deprotection
Final Amino Acid

Wash (DMF, DCM) Cleave from Resin
(TFA Cocktail)

Precipitate with
Cold Ether Crude M133 Peptide

Click to download full resolution via product page

Caption: Workflow for M133 peptide synthesis via Fmoc-SPPS.

Step-by-Step Protocol
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Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes.

Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

Amino Acid Coupling:

Pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by dissolving it with

HBTU and DIPEA in DMF.

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

Washing: Wash the resin with DMF to remove excess reagents.

Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each

subsequent amino acid in the M133 sequence (Glu(OtBu), Lys(Boc), Leu, Thr(tBu), Ile,

Thr(tBu), Arg(Pbf), His(Trt), Gln(Trt), Tyr(tBu), Ser(tBu), Asp(OtBu), Val, Tyr(tBu), Met,

His(Trt)).

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection step.

Final Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the

resin under vacuum.

Cleavage and Deprotection:

Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water)

for 2-3 hours at room temperature. This step cleaves the peptide from the resin and

removes the side-chain protecting groups.

Filter the resin and collect the TFA solution containing the peptide.

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a large

volume of cold diethyl ether.
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Collection and Drying: Centrifuge the mixture to pellet the precipitated peptide. Wash the

pellet with cold diethyl ether and dry the crude peptide under vacuum.

M133 Peptide Purification Protocol
The crude M133 peptide will contain various impurities from the synthesis process. Purification

to a high degree of homogeneity is crucial for its use in immunological assays. The standard

method for peptide purification is reversed-phase high-performance liquid chromatography

(RP-HPLC).

Materials and Reagents
Crude M133 peptide

Solvent A: 0.1% TFA in HPLC-grade water

Solvent B: 0.1% TFA in acetonitrile

Preparative C18 RP-HPLC column

HPLC system with a UV detector

Lyophilizer

Purification Workflow
The general workflow for the purification of the M133 peptide is illustrated below.

Crude M133 Peptide Dissolve in
Solvent A

Inject onto
C18 RP-HPLC Column

Elute with
Acetonitrile Gradient Monitor at 220 nm Collect Fractions Analyze Fractions

(Analytical HPLC/MS) Pool Pure Fractions Lyophilize Pure M133 Peptide

Click to download full resolution via product page

Caption: Workflow for M133 peptide purification by RP-HPLC.

Step-by-Step Protocol
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Sample Preparation: Dissolve the crude M133 peptide in a minimal amount of Solvent A. If

solubility is an issue, a small amount of acetonitrile can be added.

HPLC Setup:

Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).

Set the UV detector to monitor the absorbance at 220 nm.

Injection and Elution:

Inject the dissolved crude peptide onto the column.

Elute the peptide using a linear gradient of Solvent B. A typical gradient for a 15-mer

peptide would be from 10% to 50% Solvent B over 30-40 minutes. The optimal gradient

should be determined empirically.

Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV

monitor.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and

mass spectrometry to confirm the identity of the desired peptide.

Pooling and Lyophilization: Pool the fractions containing the M133 peptide at the desired

purity (typically >95%). Freeze the pooled solution and lyophilize to obtain a fluffy white

powder.

Storage: Store the purified M133 peptide at -20°C or -80°C for long-term stability.

Quantitative Data Summary
The following table summarizes typical expected outcomes for the synthesis and purification of

the M133 peptide. Actual results may vary depending on the specific synthesis and purification

conditions.

Table 2: M133 Peptide Synthesis and Purification Data
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Parameter Expected Value

Crude Peptide Yield 70-85%

Crude Peptide Purity 50-70%

Purified Peptide Yield 20-40% (of crude)

Final Purity >95%

Mass Spectrometry (ESI-MS) [M+H]+ = 2012.27

Signaling Pathway
The M133 peptide is involved in the adaptive immune response to murine coronavirus

infection. The following diagram illustrates the pathway of CD4+ T cell activation initiated by the

M133 peptide.
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Caption: M133 peptide presentation and CD4+ T cell activation.
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This process begins with the uptake and processing of the viral M protein by an antigen-

presenting cell (APC), such as a dendritic cell or macrophage. The M133 epitope is generated

and loaded onto MHC class II molecules, which are then presented on the cell surface. Specific

CD4+ T cells recognize the peptide-MHC complex via their T cell receptor (TCR), leading to T

cell activation, proliferation, and the production of cytokines that orchestrate the antiviral

immune response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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